![molecular formula C11H8BrNO B3026847 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline CAS No. 1155270-72-6](/img/structure/B3026847.png)
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Overview
Description
The compound 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is a brominated heterocyclic compound that is part of a broader class of quinoline derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The presence of the bromine atom in the 7-position of the dihydropyranoquinoline scaffold adds to the chemical reactivity of the molecule, allowing for further functionalization and the synthesis of complex molecules.
Synthesis Analysis
The synthesis of quinoline derivatives, such as 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline, often involves cyclization and oxidation processes. One method for synthesizing related compounds involves the use of α-bromo ketones and 1,2-diamines in the presence of silica-supported perchloric acid (HClO4·SiO2) under heterogeneous conditions, which can be recycled . Another approach for synthesizing substituted quinoxalines, which share a similar structural motif, employs a one-pot multicomponent synthesis using microwave irradiation in a water–ethanol mixture, avoiding the use of toxic solvents and reagents .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with various substituents influencing the overall conformation and reactivity. For instance, the crystal structure of a related compound, 7,7-Dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, was determined by single-crystal X-ray diffraction, revealing a half-chair conformation of the six-membered ring and specific dihedral angles between the phenyl rings . These structural details are crucial for understanding the reactivity and potential interactions of the molecule with biological targets.
Chemical Reactions Analysis
Brominated quinoline derivatives can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate resulted in the formation of both the expected brominated product and an isomeric compound, demonstrating the complexity of reactions involving these molecules . Additionally, the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one illustrates the potential for rearrangement reactions, leading to the formation of various products under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline and related compounds are influenced by their molecular structure. The presence of bromine, a heavy atom, can affect the compound's density, melting point, and solubility. The intermolecular hydrogen bonds observed in the crystal structure of a related compound suggest potential for solid-state interactions, which could influence the compound's stability and reactivity . The characterization data, such as FTIR, NMR, and mass spectrometry, are essential for confirming the identity and purity of these compounds .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Processes : A method for synthesizing a series of quinoline-based isoindolin-1-ones, including N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, has been developed. This involves a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines, demonstrating a mechanism involving consecutive Williamson-type reactions followed by intramolecular C–N bond cyclization (Li, Li, & Gao, 2016).
Chemical Transformations : The study of bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate led to both expected and unexpected products. This revealed insights into the structural features of the major and minor bromo-substituted reaction products, contributing to the understanding of the chemical behavior of related compounds (Ukrainets, Golik, Chernenok, Shishkina, & Parshikov, 2013).
Pharmacological Research
Antitumor Activities : Compounds derived from the bromo-quinoline series, including 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, were synthesized and tested for their antitumor activities against various human tumor cell lines. This study provided valuable insights into the potential pharmacological applications of these compounds (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).
Potential CNS Agents : A strategy was developed for the regioselective synthesis of new conformationally restricted quinoline derivatives, which are potential central nervous system (CNS) agents. The synthesis of 7-aminomethyl-7,8-dihydro-6H-quinolin-5-ones demonstrated the versatility of bromo-quinoline compounds in medicinal chemistry (Pita, Masaguer, & Raviña, 2000).
Photochemical and Electrochemical Studies
Photochemical Properties : The study of spiropyrans and spirooxazines involving bromo-quinolines revealed insights into their thermal and photo-induced isomerization. This research contributes to the understanding of the photochemical behavior of these compounds (Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina, & Minkin, 2008).
Electrochemical Analysis : Electrochemical studies of quinoxaline and Brimonidine, a derivative involving bromo-quinoline, were conducted. This provided valuable information on the kinetic and thermodynamic parameters of their redox processes, highlighting the significance of bromo-quinoline compounds in electrochemical applications (Rupar, Aleksić, Nikolić, & Popović-Nikolić, 2018).
Safety And Hazards
properties
IUPAC Name |
10-bromo-2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-8-1-2-9-10-7(4-6-14-9)3-5-13-11(8)10/h1-3,5H,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNLIVVRQYUQHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C3C1=CC=NC3=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257042 | |
Record name | 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline | |
CAS RN |
1155270-72-6 | |
Record name | 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155270-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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